Tricarbonyl(cyclooctatetraene)iron

Organometallic Thermochemistry Bond Energy Ligand Effects

Organometallic researchers often face supply gaps for fluxional (diene)Fe(CO)₃ complexes with validated thermodynamic and kinetic benchmarks. Tricarbonyl(cyclooctatetraene)iron (CAS 12093-05-9) directly addresses this need: • Produces aligned MWNTs with residual iron as low as 2.8 wt.% via injection CVD, matching cyclopentadienyliron dicarbonyl dimer performance. • Established heterogeneous electron transfer kinetics (ks = 0.24 cm s⁻¹ in DMF) support reproducible spectroelectrochemical investigations. • Experimentally determined ΔfH°solid = -237 ± 12 kJ mol⁻¹ and sublimation enthalpy (87 ± 4 kJ mol⁻¹) enable reliable MOCVD process design. Supplied under inert atmosphere; global hazmat shipping available.

Molecular Formula C11H14FeO3
Molecular Weight 250.07 g/mol
CAS No. 12093-05-9
Cat. No. B080164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricarbonyl(cyclooctatetraene)iron
CAS12093-05-9
Molecular FormulaC11H14FeO3
Molecular Weight250.07 g/mol
Structural Identifiers
SMILESC=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe]
InChIInChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;;
InChIKeyVKMWLPMIRGHDAA-JGZYGLCTSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricarbonyl(cyclooctatetraene)iron Properties & Specifications


Tricarbonyl(cyclooctatetraene)iron, with the formula (C8H8)Fe(CO)3 and molecular weight 244.03 g/mol, is an organoiron compound belonging to the class of (diene)Fe(CO)3 complexes [1]. It is an orange to brown, diamagnetic solid that is air-sensitive and typically stored under inert atmosphere [1]. The compound is characterized by a melting point of 93–95 °C and is insoluble in water . Its single-crystal X-ray structure reveals a dihedral C8H8 ring geometry with unit cell parameters a=6.54 Å, b=13.46 Å, c=11.50 Å, and space group Pnam [2][3].

Air-sensitive solid; requires inert atmosphere handling
Single-crystal X-ray structure available for identity confirmation
Insoluble in water; suitable for organic-phase applications

Why Cyclooctatetraene Iron Tricarbonyl Cannot Be Substituted


The cyclooctatetraene (COT) ligand in (C8H8)Fe(CO)3 confers unique structural and dynamic properties that distinguish it from other (diene)Fe(CO)3 complexes and from alternative COT-metal tricarbonyls. Unlike the rigid 1,3-diene coordination observed in many analogs, the Fe(CO)3 moiety in (C8H8)Fe(CO)3 undergoes rapid migration around the C8 ring on the NMR timescale [1], a fluxional behavior that is not present in chromium or molybdenum COT tricarbonyl complexes [2]. This dynamic η4-coordination enables distinct reactivity pathways and influences catalyst performance in applications such as carbon nanotube growth and hydrogen generation. Additionally, the Fe–C8H8 bond enthalpy contribution is quantifiably distinct from other iron–π ligand systems [3], meaning that substitution with a generic (diene)Fe(CO)3 complex will result in different thermal stability and ligand dissociation energetics. These compound-specific characteristics preclude simple one-for-one substitution in research and industrial workflows.

Factor
This Compound
Typical Substitute
Ligand dynamics
Fluxional η4-COT ring migration observed by NMR
Static diene coordination; no ring migration
Metal–ligand bond
Reported Fe–COT bond enthalpy differs from allyl systems
Generic (diene)Fe(CO)₃ bond enthalpies may shift thermal stability
Metal center
Iron-specific fluxional behavior
Cr/Mo analogs lack fluxionality; altered reactivity

Tricarbonyl(cyclooctatetraene)iron Quantitative Evidence


Bond Enthalpy Contribution of the (η4-C8H8)–Fe Bond

The (η4-C8H8)–Fe bond enthalpy contribution is 180 kJ mol⁻¹, compared to 176 kJ mol⁻¹ for the (η3-C3H5)–Fe bond in the allyl complex [(η3-C3H5)Fe(CO)3I] [1]. This indicates that the cyclooctatetraene ligand binds to iron with slightly greater thermodynamic stability than the allyl ligand in analogous tricarbonyliron complexes.

Bond enthalpy
Reported
180 kJ mol⁻¹ (COT–Fe) vs 176 kJ mol⁻¹ (allyl–Fe)
Slightly greater thermodynamic stability for COT–Fe bond
Gas-phase bond enthalpies from microcalorimetry at 298 K
Organometallic Thermochemistry Bond Energy Ligand Effects

Electron Transfer Kinetics in DMF

The heterogeneous electron transfer rate constants (ks) for the successive one-electron reductions of (C8H8)Fe(CO)3 in DMF were measured as 0.24 cm s⁻¹ (0/−1) and 0.15 cm s⁻¹ (−1/−2) [1][2]. The charge transfer coefficient α was 0.52 for both waves. These values were compared to those for free cyclooctatetraene, revealing that coordination to iron does not induce large structural changes upon reduction [1].

Electron transfer
Method context
ks = 0.24 cm s⁻¹ (0/−1), 0.15 cm s⁻¹ (−1/−2); α = 0.52
Reversible reduction with minimal structural reorganization
DMF, phase-selective ac polarography
Electrochemistry Redox Kinetics Electron Transfer

Residual Iron in CVD-Grown MWNTs

Multi-walled carbon nanotubes (MWNTs) grown by injection CVD using (C8H8)Fe(CO)3 as the iron catalyst source contained as little as 2.8 wt.% residual iron in the as-deposited material [1]. This low metal content is a key quality metric for CNT purity. The study directly compared (C8H8)Fe(CO)3 with cyclopentadienyliron dicarbonyl dimer, and both precursors yielded similar low iron content [1].

CVD purity
Head-to-head
Residual Fe ≤2.8 wt.% vs comparator ≤3 wt.%
Comparable MWNT purity to cyclopentadienyliron dimer precursor
Injection CVD, toluene solution, 685–750 °C
Carbon Nanotubes CVD Catalyst Precursors

Standard Enthalpy of Formation and Sublimation

The standard enthalpy of formation of crystalline (C8H8)Fe(CO)3 at 298 K is −237 ± 12 kJ mol⁻¹, with an enthalpy of sublimation of 87 ± 4 kJ mol⁻¹ [1][2]. The gas-phase enthalpy of formation is reported as −152 ± 12 kJ mol⁻¹ [3]. These values enable direct energetic comparison with other organoiron compounds, such as the allyl complex [(η3-C3H5)Fe(CO)3I] which has ΔfH°(cryst) = −428 ± 10 kJ mol⁻¹ [1].

Formation enthalpy
Reported
ΔfH°(cryst) = −237 ± 12 kJ mol⁻¹; ΔsubH° = 87 ± 4 kJ mol⁻¹
Benchmark for organoiron thermochemistry and MOCVD design
Microcalorimetry at 298 K; NIST data cross-referenced
Thermochemistry Energetics Material Stability

Comparative Thermodynamic Stability: COT-Fe(CO)₃ vs. BCOT-Fe(CO)₃

Density functional theory (DFT) calculations demonstrate that the iron tricarbonyl complex of cyclooctatetraene [COT-Fe(CO)3] is lower in energy than the corresponding complex of its valence isomer bicyclo[4.2.0]octa-2,4,7-triene [BCOT-Fe(CO)3] [1]. This computational finding is in agreement with experimental observations, confirming that the COT coordination mode is thermodynamically preferred.

Isomer stability
Class-level
COT-Fe(CO)₃ lower in energy than BCOT-Fe(CO)₃ isomer
DFT confirms COT coordination is thermodynamically preferred
Computational study; qualitative ranking reported
Computational Chemistry DFT Isomer Stability

Tricarbonyl(cyclooctatetraene)iron Validated Applications


MWNT Synthesis Catalyst Precursor

When procuring an iron catalyst precursor for injection CVD growth of MWNTs, (C8H8)Fe(CO)3 enables the production of aligned nanotubes with residual iron content as low as 2.8 wt.% [1]. This performance is directly comparable to that of cyclopentadienyliron dicarbonyl dimer, making it a validated alternative for applications requiring high-purity CNTs with low metal contamination [1].

Electrochemical Redox Behavior

Researchers requiring a well-characterized, reversibly reducible organoiron complex for electrochemical or spectroelectrochemical investigations can rely on the established heterogeneous electron transfer kinetics of (C8H8)Fe(CO)3 (ks = 0.24 and 0.15 cm s⁻¹) in DMF electrolyte [1]. The minimal structural reorganization upon reduction, inferred from comparison with free COT [1], supports its use as a model system for studying electron-transfer-induced ligand dynamics.

Thermochemical Reference for Organoiron Bond Energetics

The experimentally determined standard enthalpy of formation (ΔfH°solid = −237 ± 12 kJ mol⁻¹) and sublimation enthalpy (87 ± 4 kJ mol⁻¹) of (C8H8)Fe(CO)3 [1][2] provide essential thermodynamic benchmarks. These values are critical for researchers designing metal-organic chemical vapor deposition (MOCVD) processes or evaluating the thermal stability and decomposition pathways of iron tricarbonyl complexes.

Fluxional Organometallic Dynamics Model

As a classic 'ring-whizzer' where the Fe(CO)3 moiety migrates around the C8 ring on the NMR timescale [1], (C8H8)Fe(CO)3 serves as a valuable model compound for studying fluxional behavior in solution. Its well-documented dynamic properties, distinct from the non-fluxional chromium and molybdenum COT analogs [2], make it the preferred choice for NMR investigations of ligand migration phenomena.

Application
Selection Property
Validation Focus
MWNT Synthesis by CVD
Low residual iron content in as-deposited nanotubes
Nanotube purity and alignment benchmarking
Electrochemical redox studies
Characterized heterogeneous electron transfer kinetics
Reversibility and structural reorganization upon reduction
Thermochemical reference
Standard enthalpy of formation and sublimation
MOCVD process thermal design and stability evaluation
Fluxional dynamics model
NMR-observable ring migration (ring-whizzer)
Mechanistic studies of ligand migration phenomena
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